Dramedilol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dramedilol is a β-blocker with peripheral vasodilative activity, initially developed by ISF (SmithKline Beecham). It is a small molecule drug with the molecular formula C20H29N5O4 and a molecular weight of 403.48 . This compound was primarily investigated for its potential use in treating cardiovascular diseases, particularly hypertension .
Preparation Methods
The synthesis of Dramedilol involves several steps, including the preparation of key intermediates and their subsequent reactions. One of the synthetic routes involves the use of lipase-catalyzed kinetic resolution to obtain enantiomerically enriched intermediates . The process includes the following steps:
Preparation of ®-chlorohydrin: This is achieved through lipase-catalyzed kinetic resolution.
Synthesis of ®-mesylate: The ®-chlorohydrin is converted to ®-mesylate.
Acetolysis and Hydrolysis: The ®-mesylate undergoes acetolysis using cesium acetate and a catalytic amount of 18-Crown-6, followed by acidic hydrolysis to obtain the desired product.
Chemical Reactions Analysis
Dramedilol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups in this compound.
Substitution: This compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biology: It is used in biological studies to understand its effects on cellular processes and receptor interactions.
Mechanism of Action
Dramedilol exerts its effects by antagonizing β-adrenoceptors, which are involved in the regulation of cardiovascular functions. By blocking these receptors, this compound reduces the effects of endogenous catecholamines like adrenaline and noradrenaline, leading to decreased heart rate and vasodilation . This mechanism helps in managing hypertension and other cardiovascular conditions.
Comparison with Similar Compounds
Dramedilol is similar to other β-blockers such as propranolol, alprenolol, and pindolol. it is unique due to its specific peripheral vasodilative activity . The following are some similar compounds:
Propranolol: A non-selective β-blocker used to treat hypertension and anxiety.
Alprenolol: A β-blocker with partial agonist activity.
Pindolol: A non-selective β-blocker with intrinsic sympathomimetic activity.
This compound’s uniqueness lies in its specific peripheral vasodilative activity, which distinguishes it from other β-blockers.
Properties
CAS No. |
76953-65-6 |
---|---|
Molecular Formula |
C20H29N5O4 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-[6-(2-propan-2-ylidenehydrazinyl)pyridazin-3-yl]oxypropan-2-ol |
InChI |
InChI=1S/C20H29N5O4/c1-14(2)22-23-19-7-8-20(25-24-19)29-13-16(26)12-21-10-9-15-5-6-17(27-3)18(11-15)28-4/h5-8,11,16,21,26H,9-10,12-13H2,1-4H3,(H,23,24) |
InChI Key |
HLUGSJZJQJZYAE-UHFFFAOYSA-N |
SMILES |
CC(=NNC1=NN=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)C |
Canonical SMILES |
CC(=NNC1=NN=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.